molecular formula C14H16N2O3S B2762761 1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea CAS No. 1210704-67-8

1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea

Cat. No.: B2762761
CAS No.: 1210704-67-8
M. Wt: 292.35
InChI Key: PWDTVAWCINYLJJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea is a urea derivative characterized by a 2,3-dimethoxyphenyl group and a thiophen-3-ylmethyl substituent. The urea core (-NHCONH-) serves as a hydrogen-bond donor/acceptor, while the aromatic and heteroaromatic moieties contribute to π-π stacking and hydrophobic interactions.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-18-12-5-3-4-11(13(12)19-2)16-14(17)15-8-10-6-7-20-9-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDTVAWCINYLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea typically involves the reaction of 2,3-dimethoxyaniline with thiophen-3-ylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and thiophene rings.

    Reduction: Amines derived from the reduction of the urea group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Key Substituents

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea ()
  • Key Differences: Replaces the 2,3-dimethoxyphenyl group with a phenoxyethyl chain. Incorporates a cyclopentyl ring fused to the thiophen-3-ylmethyl group.
  • Impact: The phenoxyethyl group enhances hydrophobicity compared to the dimethoxyphenyl group.
  • Molecular Formula : C₁₉H₂₄N₂O₂S (MW: 344.47 g/mol) .
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea ()
  • Key Differences :
    • 3,4-Dimethoxyphenyl substituent vs. 2,3-dimethoxyphenyl in the target compound.
    • Cyclopropyl ring instead of a direct thiophen-3-ylmethyl linkage.
  • Impact :
    • The 3,4-dimethoxy configuration alters electronic effects (meta vs. ortho substitution).
    • The cyclopropyl group may increase strain and reactivity.
  • Molecular Formula : C₁₈H₂₂N₂O₃S (MW: 346.44 g/mol) .
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea ()
  • Key Differences :
    • Chloro-trifluoromethylphenyl group replaces the dimethoxyphenyl.
    • Hydroxyphenyl substituent instead of thiophen-3-ylmethyl.
  • The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity.
  • Synthesis: Prepared via carbamate intermediate reaction with 4-aminophenol .

Physicochemical Properties

Melting Points and Stability
  • Analogs with thiophene substituents (e.g., 6g in ) exhibit melting points of 235–237°C, suggesting that thiophene-containing ureas generally exhibit high thermal stability .
  • Compounds with trifluoromethyl groups (e.g., 7n in ) often show lower solubility in polar solvents due to increased hydrophobicity .
Solubility and LogP
  • The 2,3-dimethoxyphenyl group in the target compound likely improves water solubility compared to nonpolar substituents (e.g., trifluoromethylphenyl in ).
  • Thiophene rings contribute to moderate lipophilicity (predicted LogP ~2.5–3.0), similar to analogs in and .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula MW (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₄H₁₇N₂O₃S 308.36 2,3-Dimethoxyphenyl, thiophen-3-yl N/A
1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea C₁₉H₂₄N₂O₂S 344.47 Phenoxyethyl, cyclopentyl-thiophene N/A
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea C₁₈H₂₂N₂O₃S 346.44 3,4-Dimethoxyphenyl, cyclopropyl N/A

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Example Compound Impact on Solubility
2,3-Dimethoxyphenyl Electron-donating Target Compound Moderate hydrophilicity
4-Chloro-3-(trifluoromethyl)phenyl Electron-withdrawing Low solubility
Thiophen-3-ylmethyl Neutral Moderate lipophilicity

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-[(thiophen-3-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for this compound is C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S. Its structure comprises a thiophenyl group linked to a urea moiety and a dimethoxy-substituted phenyl ring, contributing to its unique biological properties.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Research on structurally related thioureas has shown promising results against various cancer cell lines, including colon carcinoma (HCT-15) and Jurkat cells. These compounds often demonstrate IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting substantial cytotoxic potential .
CompoundCell LineIC50 (µM)Reference
This compoundHCT-15<20
Related ThioureaJurkat<25

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Bcl-2 : Compounds have shown the ability to inhibit anti-apoptotic proteins such as Bcl-2, promoting apoptosis in cancer cells .
  • Interference with Cell Cycle : Some studies suggest that these compounds can induce cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substitution on the Phenyl Ring : The presence of electron-donating groups (e.g., methoxy) enhances activity by increasing electron density on the aromatic system, facilitating interactions with biological targets.
  • Thiophenyl Group : The thiophenyl moiety contributes to hydrophobic interactions with cell membranes and may enhance binding affinity to target proteins involved in cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiourea derivatives where one compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted that modifications in the thiophenyl and phenolic components could lead to enhanced potency .

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